Flovagatran
概要
説明
Flovagatran is a potent, reversible, low-molecular-weight, highly selective synthetic direct thrombin inhibitor. It has demonstrated promising pharmacokinetic properties and biological activity in preclinical studies. This compound was investigated for use in the treatment of thrombosis but its development was discontinued in Phase II .
準備方法
Flovagatran can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a peptide bond between two alpha-amino acids. The preparation method for in vivo formula involves dissolving the drug in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water .
化学反応の分析
Flovagatran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Flovagatran has been used in various scientific research applications, including:
Chemistry: Studying the mechanisms of thrombin inhibition and developing new anticoagulant drugs.
Biology: Investigating the role of thrombin in blood coagulation and other biological processes.
Medicine: Exploring the potential therapeutic uses of thrombin inhibitors in the treatment of thrombosis and other cardiovascular diseases.
Industry: Developing new methods for the synthesis and production of thrombin inhibitors.
作用機序
Flovagatran exerts its effects by selectively inhibiting thrombin, an enzyme that plays a key role in blood coagulation. Thrombin converts fibrinogen to fibrin, activates factors V, VII, VIII, XIII, and, in complex with thrombomodulin, protein C. By inhibiting thrombin, this compound prevents the formation of blood clots and helps maintain blood homeostasis .
類似化合物との比較
Flovagatran is similar to other direct thrombin inhibitors such as bivalirudin, desirudin, and lepirudin. it is unique in its low molecular weight and high selectivity for thrombin. Other similar compounds include:
Bivalirudin: A synthetic peptide that directly inhibits thrombin.
Desirudin: A recombinant hirudin that inhibits thrombin.
Lepirudin: A recombinant hirudin that inhibits thrombin.
Argatroban: A small molecule that directly inhibits thrombin
This compound’s uniqueness lies in its promising pharmacokinetic properties and biological activity, which make it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
871576-03-3 |
---|---|
分子式 |
C27H36BN3O7 |
分子量 |
525.4 g/mol |
IUPAC名 |
[(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32)/t22-,23+,24+/m1/s1 |
InChIキー |
PAOGOXGDGABPSC-SGNDLWITSA-N |
異性体SMILES |
B([C@H](CCCOC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
SMILES |
B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
正規SMILES |
B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
外観 |
Solid powder |
その他のCAS番号 |
871576-03-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(1-(((1-(1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl)pyrrolidin-2-yl)carbonyl)amino)-4-methoxybutyl)-1-boronic acid TGN 255 TGN-255 TGN255 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。